molecular formula C17H17FO B1327695 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone CAS No. 898793-99-2

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1327695
M. Wt: 256.31 g/mol
InChI Key: ZCNNMPHAORRRQI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise three-dimensional arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity, selectivity, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, etc.


Scientific Research Applications

Molecular Complexes and Crystal Structures

Research on molecular complexes and crystal structures has been conducted using compounds related to 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. For instance, Toda, Tanaka, and Mak (1985) explored the molecular complexes of hydroxy host systems with alcohols, providing insights into the structural characteristics of similar compounds through X-ray crystallography (Toda, Tanaka, & Mak, 1985).

Polymorphs and Solvates

Nath and Baruah (2013) investigated polymorphs and solvates of bis-phenols, which are structurally related to 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. Their study provided essential insights into the polymorphic and solvate forms of these compounds (Nath & Baruah, 2013).

Sonochemical Degradation

Goskonda, Catallo, and Junk (2002) explored the sonochemical degradation of aromatic organic pollutants, including compounds like 4-fluorophenol, which shares similarities with 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone. This research is significant for understanding the environmental impact and degradation pathways of similar compounds (Goskonda, Catallo, & Junk, 2002).

Characterization Techniques

Lehmann (1971) demonstrated a method for characterizing phenols as their 2,4-dinitrophenyl ethers, which could be relevant for analyzing compounds like 3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone (Lehmann, 1971).

Polymer Research

Hamciuc, Hamciuc, Ipate, and Okrasa (2008) conducted research on copoly(1,3,4-oxadiazole-ether)s containing phthalide groups, relevant for understanding the polymerization and application of similar aromatic compounds (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as possible applications of the compound, further studies to better understand its properties, etc.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(2,4-Dimethylphenyl)-4’-fluoropropiophenone”, you would need to consult the primary scientific literature or databases for detailed information. If the compound is novel or not well-studied, it may be necessary to conduct original research to fully characterize it.


properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNNMPHAORRRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644683
Record name 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898793-99-2
Record name 3-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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